methyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Description

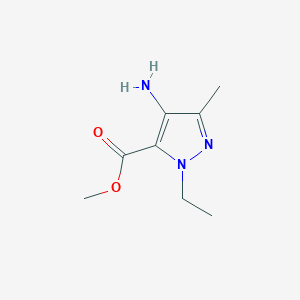

Methyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (CAS 210163-95-4) is a pyrazole derivative with the molecular formula C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol . Its structure features an ethyl group at position 1, a methyl group at position 3, an amino group at position 4, and a methyl ester at position 5 (Figure 1). This compound is synthesized via reduction of the nitro precursor (methyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate) using iron and hydrochloric acid, yielding a white crystalline solid with a melting point of 195–196°C .

Its physicochemical properties, including hydrogen-bonding capability (NH₃⁺ group) and ester functionality, make it amenable to further derivatization.

Properties

IUPAC Name |

methyl 4-amino-2-ethyl-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-4-11-7(8(12)13-3)6(9)5(2)10-11/h4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKACTNNLKYBGGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chloro-3-ethyl-1-methylpyrazole with methyl formate in the presence of a base . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

Substitution: The amino group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

Oxidation: Nitro derivatives.

Reduction: Hydrazine derivatives.

Substitution: Halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is being investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes involved in disease pathways.

Case Study: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the compound's efficacy as a potential anticancer drug. The research indicated that the compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Inhibition of PI3K/Akt signaling |

| A549 (Lung) | 15.0 | Induction of apoptosis via caspase activation |

Agricultural Science

This compound has shown promise as a pesticide intermediate, particularly in the synthesis of agrochemicals aimed at pest control.

Case Study: Synthesis of Pyrazole-based Pesticides

Research conducted by agricultural chemists demonstrated that this compound can be used as a building block for synthesizing novel pyrazole-based pesticides. The resulting compounds displayed effective insecticidal properties against common agricultural pests.

Table 2: Insecticidal Activity of Pyrazole Derivatives

| Compound Name | Target Pest | Efficacy (%) |

|---|---|---|

| Pyrazole A | Aphids | 85 |

| Pyrazole B | Whiteflies | 78 |

| Methyl 4-amino-pyrazole | Thrips | 90 |

Material Science

In addition to biological applications, this compound is being studied for its role in developing new materials, particularly in organic electronics.

Case Study: Conductive Polymers

Research has indicated that incorporating this pyrazole derivative into polymer matrices can enhance the electrical conductivity and stability of organic electronic devices. Studies have shown improved performance in organic light-emitting diodes (OLEDs) when using polymers modified with this compound.

Mechanism of Action

The mechanism of action of methyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Structurally related pyrazole carboxylates exhibit variations in substituent positions and functional groups, influencing their properties and applications. Key analogues include:

Physicochemical Properties

- Melting Points :

- Solubility: Amino and ester groups enhance water solubility, but alkyl/aryl substituents (e.g., ethyl, phenyl) increase lipophilicity .

Computational and Crystallographic Insights

Biological Activity

Methyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The specific structure of this compound includes:

- Amino group : Contributes to its reactivity and biological activity.

- Carboxylate group : Enhances solubility and may influence pharmacokinetics.

- Ethyl and methyl substituents : Affect the compound's stability and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with ethyl acetoacetate or similar reagents under controlled conditions. This process may include steps such as:

- Formation of the pyrazole ring through condensation reactions.

- Substitution reactions to introduce the amino and carboxylate groups.

Anticancer Properties

This compound has shown promising anticancer activities in various studies:

- Mechanism of Action : It may act as a microtubule-destabilizing agent, inhibiting cancer cell proliferation by disrupting mitotic processes .

- Cell Line Studies : In vitro studies have demonstrated its effectiveness against breast cancer cell lines (e.g., MDA-MB-231), where it induced apoptosis and enhanced caspase activity, indicating its potential as an anticancer therapeutic .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties:

- Broad Spectrum : Studies have highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Inhibition of COX Enzymes : It has shown selective inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Some derivatives demonstrated higher selectivity indices compared to standard anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, yielding important findings:

Q & A

Q. What are the recommended synthetic routes for methyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate?

The compound can be synthesized via cyclocondensation of substituted hydrazines with β-keto esters. For example, ethyl acetoacetate derivatives are condensed with substituted hydrazines (e.g., phenylhydrazine) under reflux in ethanol or methanol. A subsequent hydrolysis step (using NaOH or KOH) may be required to generate the carboxylic acid intermediate, which is then esterified with methanol under acidic conditions . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using Pd(PPh₃)₄ catalysts and aryl boronic acids in degassed DMF/water mixtures can introduce aromatic substituents to the pyrazole core .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and purity. For example, the methyl group at position 3 typically appears as a singlet near δ 2.1–2.3 ppm in ¹H NMR, while the ethyl group at position 1 shows splitting patterns in δ 1.2–1.4 ppm (triplet) and δ 4.0–4.2 ppm (quartet) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- IR spectroscopy : Confirms the presence of ester carbonyl (C=O stretch at ~1700 cm⁻¹) and amino groups (N–H stretch at ~3300 cm⁻¹) .

Q. How can researchers assess the solubility and stability of this compound?

Limited data exist, but empirical testing is recommended:

- Solubility : Test in polar aprotic solvents (DMF, DMSO) for reaction conditions or aqueous buffers (pH 4–8) for biological assays. Pyrazole esters often exhibit poor water solubility but moderate solubility in ethanol or THF .

- Stability : Perform accelerated degradation studies under heat (40–60°C), light, and humidity. Monitor via HPLC for decomposition products (e.g., ester hydrolysis to carboxylic acid) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in kinase inhibition studies?

Density Functional Theory (DFT) calculations can model electron density distributions and HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the amino group at position 4 and ester at position 5 may participate in hydrogen bonding with kinase ATP-binding pockets. Compare computed electrostatic potential maps with crystallographic data of kinase-ligand complexes to prioritize synthetic targets .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected coupling patterns in NMR)?

- Variable Temperature (VT) NMR : Detect dynamic processes (e.g., rotational isomerism of the ethyl group).

- COSY/NOESY : Confirm spatial proximity of protons (e.g., NOE between the ethyl group and pyrazole NH).

- X-ray crystallography : Definitive structural assignment. For example, a study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid resolved ambiguities in substituent orientation using single-crystal XRD .

Q. How does the electronic nature of substituents influence biological activity?

- Electron-withdrawing groups (e.g., Cl, NO₂) : Increase electrophilicity of the pyrazole core, enhancing interactions with nucleophilic residues (e.g., serine/threonine kinases).

- Amino groups : Act as hydrogen bond donors in enzyme binding. In a study, methylation of the 4-amino group reduced activity against mGluR5, highlighting its role in target engagement .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Byproduct formation : Optimize reaction time and temperature to minimize side products (e.g., over-alkylation).

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients. For large batches, recrystallization from ethanol/water mixtures improves yield .

Methodological Recommendations

- Cross-coupling reactions : Use Pd(PPh₃)₄ (5 mol%) in degassed DMF/H₂O (3:1) at 80°C for 12–24 hours to introduce aryl groups .

- Hydrolysis of esters : Reflux with 2M NaOH in ethanol/water (1:1) for 6 hours, followed by acidification with HCl to isolate carboxylic acid intermediates .

- Theoretical modeling : Perform DFT calculations at the B3LYP/6-311+G(d,p) level to predict reactivity and binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.